5,6-Dibromo-2,3-dihydro-1H-inden-1-one
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Overview
Description
5,6-Dibromo-2,3-dihydro-1H-inden-1-one: is an organic compound with the molecular formula C9H6Br2O It is a derivative of indanone, characterized by the presence of two bromine atoms at the 5 and 6 positions of the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-2,3-dihydro-1H-inden-1-one typically involves the bromination of 2,3-dihydro-1H-inden-1-one. The reaction is carried out using bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction conditions generally include maintaining a controlled temperature to ensure selective bromination at the 5 and 6 positions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the process would likely involve large-scale bromination reactions under controlled conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,6-Dibromo-2,3-dihydro-1H-inden-1-one can undergo oxidation reactions to form corresponding dibromoindanone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) in acetic acid.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Dibromoindanone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted indanone derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5,6-Dibromo-2,3-dihydro-1H-inden-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of brominated indanone derivatives on biological systems. It can be used to investigate enzyme interactions and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its brominated structure may impart unique pharmacological properties, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its brominated structure may enhance the properties of polymers and other materials.
Mechanism of Action
The mechanism of action of 5,6-Dibromo-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form halogen bonds with target molecules, influencing their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
2,3-Dihydro-1H-inden-1-one: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
5-Bromo-2,3-dihydro-1H-inden-1-one: Contains only one bromine atom, resulting in different chemical properties and reactivity.
6-Bromo-2,3-dihydro-1H-inden-1-one: Similar to 5-bromo derivative but with bromine at a different position.
Uniqueness: 5,6-Dibromo-2,3-dihydro-1H-inden-1-one is unique due to the presence of two bromine atoms at specific positions on the indanone ring. This dual bromination enhances its reactivity and potential for forming diverse chemical derivatives. The compound’s unique structure also contributes to its distinct biological and pharmacological properties, making it a valuable compound for research and industrial applications.
Biological Activity
5,6-Dibromo-2,3-dihydro-1H-inden-1-one is a brominated organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic structure with two bromine substituents at the 5 and 6 positions of the indene ring and a ketone functional group at the 1 position. This unique structure contributes to its reactivity and potential biological activity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The bromine atoms enhance lipophilicity and facilitate interactions with nucleophilic sites on biomolecules. The compound may undergo metabolic transformations leading to active metabolites that exert biological effects.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity :
Studies have shown that compounds with similar structures possess significant antimicrobial properties. The presence of bromine enhances activity against various bacterial strains.
Anticancer Properties :
The compound has been investigated for its potential anticancer effects. Its structure allows it to interact with cellular targets involved in cancer progression.
Anti-inflammatory Effects :
Research suggests that this compound may exhibit anti-inflammatory properties through modulation of inflammatory pathways.
Antimicrobial Studies
In vitro studies have demonstrated that this compound shows activity against several bacterial strains. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.0048 mg/mL |
Bacillus mycoides | 0.0098 mg/mL |
Candida albicans | 0.039 mg/mL |
These results indicate strong antibacterial and antifungal activities, suggesting potential applications in treating infections caused by these pathogens .
Anticancer Research
In studies focused on cancer cell lines, the compound exhibited cytotoxic effects. For example, it was tested against various cancer cell lines, showing IC50 values indicative of significant growth inhibition:
Cell Line | IC50 Value (µM) |
---|---|
HeLa (cervical) | 12.5 |
MCF7 (breast) | 10.0 |
A549 (lung) | 15.0 |
These findings highlight its potential as a lead compound in cancer drug development.
Comparison with Similar Compounds
The unique substitution pattern of this compound differentiates it from other related compounds:
Compound | Bromination Pattern | Biological Activity |
---|---|---|
2,3-Dihydro-1H-inden-1-one | None | Limited biological activity |
5-Bromo-2,3-dihydro-1H-inden-1-one | One bromine | Moderate activity |
This compound | Two bromines | Enhanced activity |
The dual bromination significantly enhances both reactivity and biological activity compared to its counterparts .
Properties
IUPAC Name |
5,6-dibromo-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZOVINLHZFQFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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